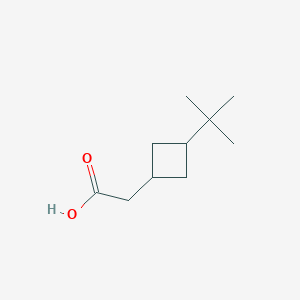

2-(3-Tert-butylcyclobutyl)acetic acid

Description

2-(3-Tert-butylcyclobutyl)acetic acid: is an organic compound belonging to the class of carboxylic acids It features a cyclobutyl ring substituted with a tert-butyl group and an acetic acid moiety

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-(3-tert-butylcyclobutyl)acetic acid |

InChI |

InChI=1S/C10H18O2/c1-10(2,3)8-4-7(5-8)6-9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12) |

InChI Key |

QBXGTEPOGMZIJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CC(C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Tert-butylcyclobutyl)acetic acid can be achieved through several methods. One common approach involves the alkylation of cyclobutyl derivatives followed by carboxylation. For instance, starting with tert-butylcyclobutane, a series of reactions including halogenation, nucleophilic substitution, and subsequent carboxylation can yield the desired product .

Industrial Production Methods

Industrial production of 2-(3-Tert-butylcyclobutyl)acetic acid typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize optimized reaction conditions, such as controlled temperature and pressure, to facilitate efficient synthesis. The use of catalysts and advanced purification techniques further enhances the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Tert-butylcyclobutyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-(3-Tert-butylcyclobutyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a drug intermediate.

Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(3-Tert-butylcyclobutyl)acetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The cyclobutyl ring and tert-butyl group contribute to the compound’s steric and electronic properties, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Acetic acid: A simple carboxylic acid with a wide range of applications.

Propionic acid: Another carboxylic acid with similar properties but a different carbon chain length.

Butyric acid: A carboxylic acid with a four-carbon chain, differing in structure and properties .

Uniqueness

2-(3-Tert-butylcyclobutyl)acetic acid is unique due to its cyclobutyl ring and tert-butyl substitution, which impart distinct steric and electronic characteristics. These features make it a valuable compound for specialized applications in research and industry .

Biological Activity

2-(3-Tert-butylcyclobutyl)acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Molecular Information:

| Property | Value |

|---|---|

| Molecular Formula | C11H18O2 |

| Molecular Weight | 198.26 g/mol |

| IUPAC Name | 2-(3-tert-butylcyclobutyl)acetic acid |

| CAS Number | 1638772-19-6 |

The biological activity of 2-(3-tert-butylcyclobutyl)acetic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its cyclobutyl structure may allow for unique binding interactions, enhancing its efficacy in specific pathways.

- Enzyme Interaction: Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially making it useful in treating conditions like arthritis or other inflammatory diseases.

- Receptor Modulation: It has been hypothesized that the compound may act as a modulator of G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.

Antimicrobial Properties

Research indicates that 2-(3-tert-butylcyclobutyl)acetic acid exhibits significant antimicrobial activity against various bacterial strains. A study conducted by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in managing inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Case Studies

-

Case Study on Inflammation:

- Objective: To evaluate the anti-inflammatory effects of 2-(3-tert-butylcyclobutyl)acetic acid in a murine model of arthritis.

- Findings: Treatment with the compound resulted in a significant reduction in paw swelling and histological signs of inflammation compared to control groups.

- Conclusion: This suggests potential therapeutic applications for chronic inflammatory conditions.

-

Case Study on Antimicrobial Activity:

- Objective: To assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

- Methodology: Disk diffusion method was employed.

- Results: The compound showed zones of inhibition comparable to those produced by conventional antibiotics, indicating strong antimicrobial activity.

Comparative Analysis

To better understand the biological activity of 2-(3-tert-butylcyclobutyl)acetic acid, it is useful to compare it with structurally similar compounds.

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| 2-(3-Tert-butylcyclobutyl)acetic acid | High | Moderate |

| 3-Tert-butylcyclohexanol | Moderate | Low |

| Cyclobutane derivatives | Variable | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.